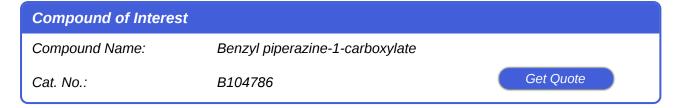


Benzyl Piperazine-1-Carboxylate: A Technical Guide to its Chemical Properties and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, reactivity, and handling of **Benzyl Piperazine-1-Carboxylate** (also known as 1-

(Benzyloxycarbonyl)piperazine or 1-Cbz-Piperazine). It is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.

Core Chemical Properties

Benzyl piperazine-1-carboxylate is a biochemical reagent widely utilized as a building block in organic synthesis and for life science-related research.[1][2][3] Its physical and chemical properties are summarized below.



Property	Value	Source(s)
CAS Number	31166-44-6	
Molecular Formula	C12H16N2O2	[1][4]
Molecular Weight	220.27 g/mol	[1][5]
Density	1.142 g/mL at 25 °C	[4]
Boiling Point	158-161 °C at 1.4 mmHg	[4]
352.4 ± 30.0 °C at 760 mmHg	[1]	
Flash Point	113 °C (235.4 °F) - closed cup	
>230 °F	[4][6]	
Refractive Index	n20/D 1.546	[4]
Vapour Pressure	0.0 ± 0.8 mmHg at 25°C	[1]
LogP	1.17	[1]
PSA (Polar Surface Area)	41.57 Ų	[1]

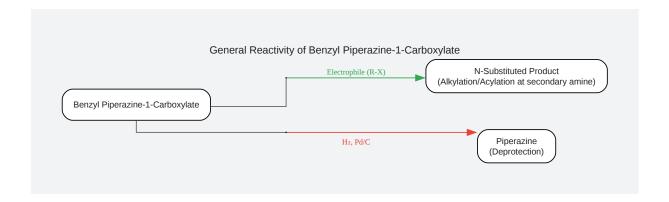
Reactivity and Applications

Benzyl piperazine-1-carboxylate is a key organic intermediate, primarily due to the presence of the versatile piperazine ring and the benzyloxycarbonyl (Cbz or Z) protecting group.[7]

- Nucleophilic Reactivity: The secondary amine within the piperazine ring is nucleophilic and can participate in various reactions, such as alkylation, acylation, and arylation, to introduce diverse functionalities.
- Protecting Group Chemistry: The Cbz group is a common amine-protecting group. It is stable to many reaction conditions but can be readily removed, typically by catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst). This deprotection regenerates the free amine, allowing for subsequent synthetic transformations.
- Applications in Drug Discovery: The piperazine scaffold is a privileged structure in medicinal chemistry. This compound serves as a precursor for the synthesis of novel piperazine



derivatives. For instance, it has been used in the development of potent melanocortin-4 receptor antagonists with potential anxiolytic-like activity.[1] It is also a component in the synthesis of macrocyclic, triazine-based receptor molecules.



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Core Reactivity Pathways

Experimental Protocols: Synthesis

A common synthetic route to prepare **Benzyl piperazine-1-carboxylate** involves a three-step process starting from piperazine hexahydrate.[7]

Step 1: Monoprotection of Piperazine with Boc Anhydride

- Reaction Setup: In an ice bath, combine 30.16 g (0.1536 mol) of piperazine hexahydrate,
 150 mL of water, and 185 mL of tert-butanol. Cool the mixture to 5°C.
- Reagent Addition: Slowly add 24.4 mL of 2.5N sodium hydroxide, followed by the slow addition of 13.5 g (0.061 mol) of di-tert-butyl dicarbonate.
- Reaction: Stir the mixture for one hour at 5-6°C and then overnight at room temperature.
- Workup: Remove the tert-butanol under reduced pressure. Filter the resulting solid. Extract
 the filtrate three times with dichloromethane. Wash the organic layers with water and brine,



then dry with anhydrous magnesium sulfate.

 Isolation: Concentrate the solution under reduced pressure and cool in an ice-water bath to obtain the white solid product, tert-butyl piperazine-1-carboxylate.

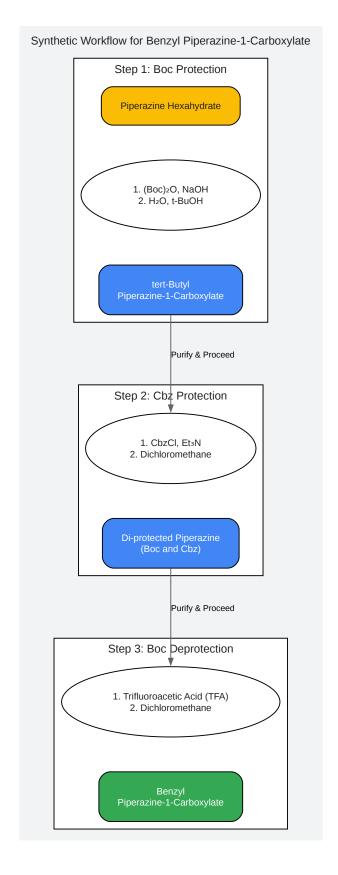
Step 2: Introduction of the Cbz Group

- Reaction Setup: Dissolve 10 g (54 mmol) of tert-butyl piperazine-1-carboxylate and 8.2 mL of triethylamine in 120 mL of dichloromethane and cool to 0°C.
- Reagent Addition: Slowly add a solution of 9.2 g (54 mmol) of benzyl chloroformate in 100 mL of dichloromethane.
- Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC or other appropriate methods).
- Workup: Remove the solvent under reduced pressure. Wash the residue with ethyl acetate, sodium bicarbonate solution, and brine. Dry the organic layer with anhydrous sodium sulfate.
- Purification: Evaporate the solvent and purify the product, tert-butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate, using flash column chromatography.

Step 3: Selective Deprotection of the Boc Group

- Reaction Setup: Dissolve 4.14 g (12.9 mmol) of the product from Step 2 in 30 mL of dichloromethane and cool to 0°C.
- Reagent Addition: Add 10 mL of trifluoroacetic acid (TFA).
- Reaction: Stir the mixture at room temperature until the starting material disappears.
- Workup: Remove the solvent under reduced pressure. Neutralize the residue with 1N sodium hydroxide (150 mL) and extract twice with dichloromethane to yield the final product, Benzyl piperazine-1-carboxylate.





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Overview of the Synthesis Process



Safety and Handling

Benzyl piperazine-1-carboxylate is classified as an irritant.[5] Appropriate safety precautions must be observed during handling and use.

- GHS Classification: Warning.[5]
- Hazard Statements:
 - H315: Causes skin irritation.[5]
 - H319: Causes serious eye irritation.[5]
 - H335: May cause respiratory irritation.[5]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
 Remove contact lenses, if present and easy to do. Continue rinsing.[5]
- Personal Protective Equipment (PPE): Use of eye shields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) is recommended.[1]
- First Aid:
 - Eyes: In case of contact, rinse immediately with plenty of water and seek medical advice.
 [4]
 - Skin: Wash off immediately with plenty of water.
 - Ingestion/Inhalation: Move to fresh air and seek medical attention.
- Storage: Store in a cool, dry, and well-ventilated place.[8]

This guide consolidates publicly available data to assist researchers. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this



chemical.[8]

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